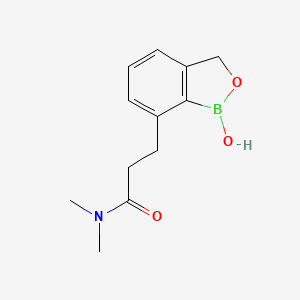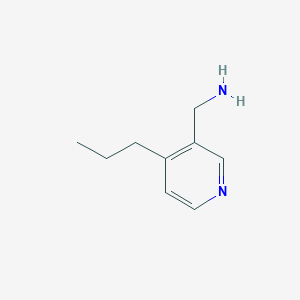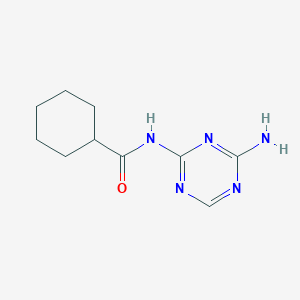![molecular formula C21H20N4O3S B13133504 2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid CAS No. 63545-92-6](/img/structure/B13133504.png)
2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid is a complex organic compound that features a triazine ring substituted with phenylsulfanyl and piperidinyl groups, and an oxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid typically involves multiple steps. One common route starts with the preparation of the triazine core, followed by the introduction of the phenylsulfanyl and piperidinyl groups. The final step involves the attachment of the oxybenzoic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone.
Reduction: The triazine ring can be reduced under certain conditions.
Substitution: The piperidinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group would yield a sulfone derivative, while substitution of the piperidinyl group could yield various substituted triazine derivatives.
Scientific Research Applications
2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazine ring and its substituents can play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(Phenylsulfanyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid: Similar structure but with a morpholine group instead of piperidine.
2-{[4-(Phenylsulfanyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid: Similar structure but with a pyrrolidine group instead of piperidine.
Uniqueness
The uniqueness of 2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the piperidinyl group, in particular, can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
63545-92-6 |
|---|---|
Molecular Formula |
C21H20N4O3S |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[(4-phenylsulfanyl-6-piperidin-1-yl-1,3,5-triazin-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C21H20N4O3S/c26-18(27)16-11-5-6-12-17(16)28-20-22-19(25-13-7-2-8-14-25)23-21(24-20)29-15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,26,27) |
InChI Key |
QKBNRVANFKSAPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)SC3=CC=CC=C3)OC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)


copper](/img/structure/B13133436.png)

![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)








